N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine
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Overview
Description
N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with an amine group and substituted with a 2-chloro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine typically involves the reaction of 2-chloro-4-nitroaniline with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzoxazole ring. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the cyclization reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N-(2-chloro-4-aminophenyl)-1,3-benzoxazol-2-amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-1,3-benzoxazol-2-amine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine can be compared with other similar compounds such as:
2-chloro-4-nitrophenol: Shares the 2-chloro-4-nitrophenyl group but lacks the benzoxazole moiety.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Contains a similar substitution pattern but has a different core structure.
2-chloro-4-nitrophenyl-β-D-maltotrioside: Used as a substrate in enzymatic assays and has a different functional group arrangement.
The uniqueness of this compound lies in its benzoxazole ring, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H8ClN3O3 |
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Molecular Weight |
289.67 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-7-8(17(18)19)5-6-10(9)15-13-16-11-3-1-2-4-12(11)20-13/h1-7H,(H,15,16) |
InChI Key |
MMTIPKBVNZJBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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